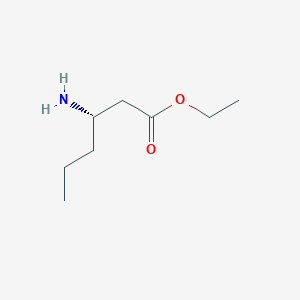

Ethyl (3S)-3-aminohexanoate

Description

Significance of Chiral Beta-Amino Acid Esters as Versatile Building Blocks

Chiral beta-amino acid esters are distinguished by the placement of their amino group on the beta-carbon, a position that imparts distinct conformational preferences and reactivity compared to their alpha-amino acid counterparts. numberanalytics.com This structural nuance makes them invaluable building blocks in the synthesis of a wide array of complex molecules. hilarispublisher.com Their incorporation into peptides, for instance, can lead to the formation of stable secondary structures and enhanced resistance to enzymatic degradation, a highly desirable trait in the development of therapeutic agents. numberanalytics.comwikipedia.orgnumberanalytics.com Furthermore, these esters serve as pivotal starting materials and intermediates in the asymmetric synthesis of other chiral molecules, highlighting their versatility and broad applicability in organic chemistry. hilarispublisher.com The presence of the ester functionality provides a convenient handle for further chemical transformations, allowing for the construction of diverse molecular frameworks.

Overview of Stereochemical Control in Organic Synthesis

Stereochemical control is a cornerstone of modern organic synthesis, addressing the three-dimensional arrangement of atoms within a molecule. numberanalytics.comrijournals.com The ability to selectively produce a specific stereoisomer is of utmost importance, as different stereoisomers of a molecule can exhibit vastly different biological activities, physical properties, and reactivities. fiveable.menumberanalytics.com In the context of pharmaceuticals, for example, one enantiomer of a drug may be therapeutically active while the other is inactive or even harmful. Therefore, the development of synthetic methods that allow for precise control over stereochemistry is a primary objective for organic chemists. fiveable.me Strategies to achieve this control include the use of chiral catalysts, chiral auxiliaries, and stereoselective reactions, all of which are designed to influence the spatial outcome of a chemical transformation. numberanalytics.comrijournals.com A deep understanding and application of these principles are essential for the efficient and effective synthesis of complex, single-enantiomer molecules. numberanalytics.com

Historical Context of Beta-Amino Acid Synthesis Methodologies

The exploration of beta-amino acids dates back to the early 20th century, though their full potential in organic synthesis and medicinal chemistry has been more recently appreciated with the advent of advanced synthetic techniques. numberanalytics.com Early methods for the synthesis of beta-amino acids were often limited in scope and lacked stereochemical control. However, the growing recognition of their importance spurred the development of more sophisticated and enantioselective synthetic routes. hilarispublisher.com

Key historical developments include the Arndt-Eistert synthesis for the homologation of alpha-amino acids to their beta-amino acid counterparts. wikipedia.org Over the years, a variety of other methods have been established, such as Mannich-type reactions, Michael additions, and reductions of beta-enamino esters. numberanalytics.comjst.go.jp The development of catalytic asymmetric approaches has been particularly transformative, enabling the synthesis of enantiomerically pure beta-amino acids with high efficiency and selectivity. hilarispublisher.com These advancements have been crucial in making a wide range of chiral beta-amino acid esters, including Ethyl (3S)-3-aminohexanoate, more accessible for research and development.

Role of this compound within the Beta-Amino Acid Ester Class

This compound is a specific chiral beta-amino acid ester that holds significance as a building block in organic synthesis. Its structure features a six-carbon chain with an amino group at the chiral C3 position and an ethyl ester at the C1 position. This particular arrangement of functional groups makes it a valuable precursor for the synthesis of more complex molecules, particularly in the realm of peptidomimetics and other biologically active compounds.

The " (3S)" designation specifies the absolute stereochemistry at the chiral center, which is crucial for its application in stereoselective synthesis. The ethyl group of the ester provides a stable yet reactive handle for further modifications, while the amino group is a key site for peptide bond formation or other derivatizations. The hexanoate (B1226103) backbone offers a lipophilic component that can influence the physical and biological properties of the final product. The strategic placement of these functionalities within a single, enantiomerically defined molecule underscores the utility of this compound as a versatile tool for the construction of intricate molecular architectures.

Physicochemical Properties of this compound

A comprehensive understanding of the physicochemical properties of this compound is essential for its effective application in organic synthesis. These properties dictate its behavior in different reaction conditions, its solubility in various solvents, and its purification characteristics.

Molecular Structure and Stereochemistry

The molecular formula for this compound is C8H17NO2. nih.gov Its structure consists of a hexanoic acid backbone with an amino group (NH2) attached to the third carbon atom (the beta-carbon). The carboxyl group is esterified with an ethanol (B145695) molecule, forming an ethyl ester.

The key feature of this molecule is its chirality, which arises from the stereocenter at the C3 position. The "(3S)" designation in its name refers to the specific spatial arrangement of the substituents around this chiral carbon atom, as defined by the Cahn-Ingold-Prelog priority rules. This defined stereochemistry is a critical aspect of its identity and function in asymmetric synthesis.

Tabulated Physical and Chemical Data

The following table summarizes key physical and chemical data for this compound and related compounds.

| Property | Value | Reference |

| This compound | ||

| Molecular Formula | C8H17NO2 | nih.gov |

| Molecular Weight | 159.23 g/mol | nih.gov |

| Ethyl 3-aminohexanoate hydrochloride | ||

| Molecular Formula | C8H18ClNO2 | sigmaaldrich.com |

| Molecular Weight | 195.69 g/mol | sigmaaldrich.com |

| Form | Solid | sigmaaldrich.com |

| Ethyl 3-oxohexanoate (B1246410) | ||

| Boiling Point | 90.00 °C @ 10.00 mm Hg | thegoodscentscompany.com |

| Flash Point | 173.00 °F. TCC ( 78.33 °C. ) | thegoodscentscompany.com |

| Specific Gravity | 0.97400 to 0.98000 @ 25.00 °C. | thegoodscentscompany.com |

| Refractive Index | 1.41700 to 1.42700 @ 20.00 °C. | thegoodscentscompany.com |

| Ethyl (±)-3-hydroxyhexanoate | ||

| CAS Number | 2305-25-1 | foodb.ca |

| Description | Belongs to the class of organic compounds known as beta hydroxy acids and derivatives. | foodb.ca |

Synthetic Methodologies for this compound

The preparation of enantiomerically pure beta-amino esters like this compound is a topic of significant interest in organic synthesis. Various strategies have been developed to achieve this, often focusing on asymmetric catalysis and the use of chiral auxiliaries to control the stereochemical outcome.

Asymmetric Synthesis Approaches

Asymmetric synthesis is the preferred method for obtaining enantiomerically pure compounds. For beta-amino esters, several catalytic asymmetric approaches have proven effective. These often involve the hydrogenation or transfer hydrogenation of prochiral enamines or enamino esters. Chiral metal catalysts, particularly those based on rhodium and ruthenium with chiral phosphine (B1218219) ligands, have been successfully employed for this purpose. hilarispublisher.com For instance, the hydrogenation of (Z)-enamines catalyzed by a bisphosphepine ligand has been shown to proceed with high yield and enantioselectivity. hilarispublisher.com

Another powerful approach is the asymmetric reduction of beta-keto esters to the corresponding beta-hydroxy esters, followed by conversion of the hydroxyl group to an amino group with retention or inversion of configuration. Biocatalytic reductions using yeast or isolated enzymes can provide high enantioselectivity in this initial reduction step.

Resolution of Racemic Mixtures

While asymmetric synthesis is often the most efficient route, classical resolution of racemic mixtures remains a viable option for obtaining single enantiomers. This can be achieved through several methods:

Diastereomeric Salt Formation: The racemic beta-amino ester can be reacted with a chiral acid to form a pair of diastereomeric salts. These diastereomers have different physical properties, such as solubility, allowing for their separation by fractional crystallization. Once separated, the desired enantiomer of the beta-amino ester can be recovered by treatment with a base.

Enzymatic Resolution: Enzymes can be used to selectively react with one enantiomer in a racemic mixture. For example, a lipase (B570770) could be used to selectively hydrolyze the ester of one enantiomer, allowing for the separation of the unreacted ester (the other enantiomer) from the resulting carboxylic acid.

Chiral Chromatography: This technique involves the use of a chiral stationary phase in high-performance liquid chromatography (HPLC) to separate the enantiomers of a racemic mixture. google.com This method can be highly effective for both analytical and preparative-scale separations.

Specific Synthetic Routes from Precursors

The synthesis of this compound can be envisioned through several specific pathways starting from readily available precursors:

One common strategy involves the asymmetric reduction of ethyl 3-oxohexanoate. This can be accomplished using a chiral reducing agent or a catalyst to stereoselectively form ethyl (3S)-3-hydroxyhexanoate. The resulting chiral hydroxy ester can then be converted to the corresponding azide (B81097) with inversion of configuration, followed by reduction to the desired (3S)-amino ester.

Alternatively, a conjugate addition of a nitrogen nucleophile to a chiral alpha,beta-unsaturated ester can be employed. The use of a chiral amine as the nucleophile or a chiral catalyst to mediate the addition of a simpler nitrogen source (like ammonia (B1221849) or an azide) can lead to the desired enantiomer.

A rhodium-catalyzed three-component coupling reaction between an amine, an aldehyde, and ethyl bromoacetate (B1195939) has also been reported for the one-pot synthesis of chiral beta-amino esters with high diastereoselectivity. jst.go.jp Adapting this methodology could provide an efficient route to this compound.

Applications in Organic Synthesis

The unique structural features of this compound make it a valuable building block for the synthesis of a variety of more complex and functionally diverse molecules. Its applications are particularly prominent in the fields of medicinal chemistry and materials science, where precise control over molecular architecture is essential.

Structure

3D Structure

Properties

Molecular Formula |

C8H17NO2 |

|---|---|

Molecular Weight |

159.23 g/mol |

IUPAC Name |

ethyl (3S)-3-aminohexanoate |

InChI |

InChI=1S/C8H17NO2/c1-3-5-7(9)6-8(10)11-4-2/h7H,3-6,9H2,1-2H3/t7-/m0/s1 |

InChI Key |

FJAZKEFQZOZJJO-ZETCQYMHSA-N |

Isomeric SMILES |

CCC[C@@H](CC(=O)OCC)N |

Canonical SMILES |

CCCC(CC(=O)OCC)N |

Origin of Product |

United States |

Synthetic Methodologies for Ethyl 3s 3 Aminohexanoate and Analogues

Asymmetric Synthesis Approaches to Chiral Beta-Amino Esters

The synthesis of enantiopure β-amino acids and their ester derivatives is a field of significant interest due to their role as key structural components in numerous biologically active compounds, including β-lactam antibiotics. acs.org The development of catalytic asymmetric methods is paramount for producing these molecules efficiently and with high stereochemical control. rsc.org Key strategies to achieve this include the stereoselective reduction of prochiral precursors and the asymmetric amination of unsaturated systems. nih.gov These approaches aim to create the stereogenic center at the β-position with high enantioselectivity.

A prevalent strategy for synthesizing chiral β-amino esters involves the asymmetric reduction of β-enamino esters. These precursors, which can be considered vinylogous amides, are generally stable and can be prepared from readily available β-keto esters. arkat-usa.orgorganic-chemistry.org The reduction of the carbon-carbon double bond of the enamine system creates the desired chiral center at the β-position. The success of this approach hinges on the ability of a chiral catalyst or reagent to control the facial selectivity of the hydride or hydrogen addition.

The asymmetric hydrogenation of β-enamino esters and their derivatives is a powerful method for producing β-amino esters with high enantiomeric purity. This transformation is typically catalyzed by complexes of transition metals such as rhodium, ruthenium, or iridium, in combination with chiral ligands. nih.govresearchgate.net

Rhodium complexes featuring chiral ferrocenyl ligands have been successfully applied to the asymmetric hydrogenation of enamine esters, achieving high enantiomeric excess (e.e.). researchgate.net For instance, the direct reduction of an enamine ester using a catalyst system derived from [Rh(COD)Cl]₂ and a chiral ferrocenyl ligand yielded the corresponding β-amino ester with 93% e.e. researchgate.net Similarly, Rh complexes with Josiphos-type ligands have proven highly effective for the direct hydrogenation of unprotected β-enamino esters and amides, affording products in high yields and enantioselectivities ranging from 93-97% e.e. nih.gov Ruthenium catalysts have also been employed for the hydrogenation of β-N-substituted enaminoesters under acidic conditions, providing the desired β-amino esters in moderate to good yields. researchgate.net

Table 1: Examples of Transition Metal-Catalyzed Asymmetric Hydrogenation for β-Amino Ester Synthesis

| Catalyst System | Substrate Type | Enantiomeric Excess (e.e.) | Reference |

|---|---|---|---|

| [Rh(COD)Cl]₂ / Chiral Ferrocenyl Ligand | Enamine Ester | 93% | researchgate.net |

| Rh / Josiphos-type Ligand | Unprotected β-Enamino Ester | 93-97% | nih.gov |

This table presents data from studies on analogues to illustrate the methodology's effectiveness.

Organocatalysis offers a metal-free alternative for the asymmetric reduction of β-enamino esters. These systems utilize small organic molecules as chiral catalysts to promote the enantioselective transfer of a hydride from a stoichiometric reductant, such as a Hantzsch ester or trichlorosilane (B8805176). researchgate.netresearchgate.net

One effective approach involves the use of a chiral Brønsted acid, such as a thiourea-based catalyst, to activate the enamino ester towards reduction by a Hantzsch ester. researchgate.net This methodology has been shown to be a practical route for the enantioselective reduction of β,β-disubstituted nitroalkenes, a related transformation. researchgate.net Another successful system employs chiral Lewis bases, such as N-formyl prolinol derivatives, to catalyze the reduction of β-enamino esters with trichlorosilane (HSiCl₃). researchgate.net This method has been used to reduce various β-imino esters, affording the corresponding β-amino esters in high yields and with enantioselectivities up to 85%. researchgate.net The sensitivity of these reactions to the N-substituent on the enamino ester is a notable feature, with N-aryl substituted enamines often providing the best results. researchgate.net

Table 2: Organocatalytic Reduction of β-Enamino Ester Analogues

| Catalyst | Reductant | Substrate Type | Enantiomeric Excess (e.e.) | Reference |

|---|---|---|---|---|

| Chiral N-formyl Prolinol Derivative | HSiCl₃ | β-Imino Ester | up to 85% | researchgate.net |

| Chiral Thiourea (B124793) | Hantzsch Ester | β,β-Disubstituted Nitroalkene | High | researchgate.net |

This table includes data from related substrates to demonstrate the potential of organocatalytic reduction.

Asymmetric amination reactions provide a direct route to chiral β-amino esters by forming the key carbon-nitrogen bond enantioselectively. These methods typically involve the conjugate addition of a nitrogen nucleophile to an α,β-unsaturated ester or the reaction of an enolate equivalent with an electrophilic nitrogen source. nih.gov

The direct asymmetric conjugate addition, or aza-Michael reaction, of an amine source to an α,β-unsaturated ester is one of the most important methods for accessing chiral β-amino acid derivatives due to the wide availability of the starting materials. nih.gov This transformation can be catalyzed by various systems.

A notable example is the copper-catalyzed hydroamination of cinnamic acid derivatives. In this method, a copper hydride (CuH) species, generated in situ and associated with a chiral ligand, adds across the double bond. The regioselectivity of this addition can be controlled by the choice of ligand, allowing for the formation of a β-copper intermediate that subsequently reacts with an electrophilic aminating reagent to furnish the enantioenriched β-amino acid derivative. nih.gov Organocatalytic approaches have also been developed. Bifunctional amine-thiourea catalysts, for example, have been used for the highly efficient asymmetric amination of cyclic β-keto esters with dialkyl azodicarboxylates, providing α-amino acid derivatives with excellent enantioselectivities (up to 96% e.e.). semanticscholar.org While this example creates a quaternary center, the principle of activating a substrate towards nucleophilic attack by a nitrogen source is central.

A robust and well-established strategy for asymmetric synthesis involves the use of a chiral auxiliary. wikipedia.org In this approach, an achiral substrate is covalently attached to a chiral molecule, which directs the stereochemical outcome of a subsequent reaction. After the desired stereocenter is set, the auxiliary is cleaved and can often be recovered. wikipedia.org

For the synthesis of β-amino esters, chiral auxiliaries such as pseudoephedrine and Evans-type oxazolidinones are commonly employed. wikipedia.orgresearchgate.net For example, pseudoephedrine can be converted into a chiral α,β-unsaturated amide. The conjugate addition of a nitrogen nucleophile to this system proceeds with high diastereoselectivity, controlled by the stereodirecting influence of the auxiliary. Subsequent removal of the pseudoephedrine group reveals the enantiomerically enriched β-amino ester. researchgate.net Similarly, Evans oxazolidinones can be attached to a carboxylic acid to form an N-acyloxazolidinone. Enolization followed by a diastereoselective reaction, such as an aldol (B89426) or alkylation reaction, sets a new stereocenter. wikipedia.orgnih.gov In the context of β-amino ester synthesis, this could involve the conjugate addition of a lithium amide to an α,β-unsaturated N-acyloxazolidinone, where the auxiliary directs the approach of the nucleophile. researchgate.net The adducts can then be converted into the target β-amino esters. researchgate.net

Table 3: Chiral Auxiliaries in the Asymmetric Synthesis of β-Amino Acid Derivatives

| Chiral Auxiliary | Reaction Type | Key Feature | Reference |

|---|---|---|---|

| Pseudoephedrine | Conjugate Addition | Auxiliary attached to α,β-unsaturated system directs nucleophilic attack. | wikipedia.orgresearchgate.net |

| Oxazolidinones (Evans) | Conjugate Addition | Forms a chiral N-acyloxazolidinone that undergoes diastereoselective addition. | wikipedia.orgnih.gov |

Asymmetric Amination Reactions

Asymmetric Strecker-Type Reactions

The Strecker synthesis, first reported by Adolph Strecker, is a foundational method for producing amino acids and their derivatives. wikipedia.orgmasterorganicchemistry.com The classic reaction involves a one-pot, three-component condensation of an aldehyde or ketone, ammonia (B1221849), and cyanide, which forms an α-aminonitrile intermediate that is subsequently hydrolyzed to the target amino acid. wikipedia.orgmasterorganicchemistry.comorganic-chemistry.org

To achieve stereochemical control and generate enantiomerically pure products like Ethyl (3S)-3-aminohexanoate, asymmetric variations of the Strecker reaction are employed. These methods typically fall into two categories: using a chiral auxiliary or a chiral catalyst. wikipedia.org A chiral auxiliary, such as (S)-alpha-phenylethylamine, can be used in place of ammonia to direct the stereochemical outcome of the cyanide addition. wikipedia.org Alternatively, a chiral catalyst can be used to create a chiral environment that favors the formation of one enantiomer over the other. wikipedia.orgnih.gov For the synthesis of this compound, the starting aldehyde would be hexanal. The reaction would proceed through the formation of a chiral imine or iminium ion, followed by the diastereoselective or enantioselective addition of a cyanide source. masterorganicchemistry.com Subsequent hydrolysis of the resulting nitrile and esterification would yield the final β-amino ester product.

Novel organocatalysts, such as those derived from trans-4-hydroxy-L-proline, have proven effective in catalyzing asymmetric three-component Strecker reactions, yielding α-amino nitriles in high yields and with up to 95% enantiomeric excess (ee). nih.gov

Multi-Component Reaction Sequences for Beta-Amino Ester Construction

Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the starting materials. For the construction of β-amino esters, the Mannich reaction and its variations are particularly prominent. rsc.orgorganic-chemistry.org The classic Mannich reaction involves the aminoalkylation of an acidic proton located on a carbon atom, using formaldehyde (B43269) and a primary or secondary amine to form a "Mannich base". rsc.org

In the context of β-amino ester synthesis, a modern Mannich-type reaction involves an aldehyde, an amine, and a ketene (B1206846) silyl (B83357) acetal (B89532) (as an enolate equivalent). organic-chemistry.org For instance, the synthesis of a β-amino ester can be achieved through the reaction of an aldehyde, a secondary amine, and a ketene silyl acetal, promoted by diarylborinic acid esters. organic-chemistry.org Another approach involves a one-pot, three-component reaction between an aromatic aldehyde, a β-keto ester, and a nitrile in the presence of acetyl chloride and a catalyst like cyanuric chloride to produce a β-acetamido ester. organic-chemistry.org

These reactions are valued for their atom economy and ability to rapidly build molecular complexity. rsc.org The stereoselectivity of these reactions can be controlled through the use of chiral catalysts or auxiliaries, making them suitable for synthesizing enantiomerically pure compounds like this compound.

Table 1: Synthesis of β-Aminoketones via Catalyzed Mannich Reaction This table showcases results for an analogous reaction type, demonstrating the effectiveness of multi-component strategies.

| Entry | Aldehyde | Amine | Catalyst | Yield (%) | anti/syn Ratio |

| 1 | Benzaldehyde | Aniline | Organoantimony(III) Fluoride | 98% | 98/2 |

| 2 | 4-Chlorobenzaldehyde | Aniline | Organoantimony(III) Fluoride | 96% | 97/3 |

| 3 | 4-Methoxybenzaldehyde | Aniline | Organoantimony(III) Fluoride | 95% | 98/2 |

| 4 | Benzaldehyde | Cyclohexylamine | Organoantimony(III) Fluoride | 92% | 96/4 |

Data adapted from a study on the synthesis of β-aminoketones using organoantimony(III) halides as catalysts in water. rsc.org

Diastereoselective Synthesis through Chiral Ligand Complexation

Diastereoselective synthesis is a powerful strategy for creating specific stereoisomers. This approach often involves the use of a chiral auxiliary—a pre-existing stereocenter within the substrate—to direct the formation of a new stereocenter. The auxiliary is typically removed later in the synthetic sequence.

A common method involves the conjugate addition of organocuprates to α,β-unsaturated systems containing a chiral auxiliary. For example, a chiral amine can be used to form a chiral enamine or a related intermediate. In one study, (S)-2-((2-(methoxymethyl)-1-pyrrolidinyl)-methyl)-2-cyclohexen-1-one underwent an asymmetric conjugate addition with various lithium dialkylcuprates. semanticscholar.org The presence of the chiral pyrrolidine (B122466) derivative directed the approach of the nucleophile, leading to high diastereoselectivity. Subsequent elimination of the chiral auxiliary yielded optically active 3-substituted 2-exo-methylenecyclohexanones with high enantiomeric excess. semanticscholar.org

This principle can be applied to the synthesis of this compound. A β-keto ester could be condensed with a chiral amine to form a chiral β-enamino ester. The stereocenter on the chiral amine would then direct a diastereoselective reduction of the double bond, establishing the (S)-configuration at the C3 position. The chiral auxiliary would then be hydrolyzed and removed to afford the target product.

Table 2: Asymmetric Conjugate Addition Using a Chiral Amine Auxiliary This table illustrates the principle of diastereoselective synthesis in a related system.

| Entry | Reagent (R₂CuLi) | Additive | Yield (%) | ee (%) |

| 1 | Me₂CuLi | - | 71 | 84 |

| 2 | Me₂CuLi | ZnBr₂ | 85 | 90 |

| 3 | Bu₂CuLi | ZnBr₂ | 78 | 90 |

| 4 | Ph₂CuLi | ZnBr₂ | 56 | >95 |

Data adapted from the asymmetric synthesis of 3-substituted-2-exo-methylenecyclohexanones. semanticscholar.org

Chiral Pool Synthesis Strategies

Chiral pool synthesis is an efficient strategy that utilizes readily available, enantiomerically pure natural products as starting materials. wikipedia.orgnumberanalytics.com These natural building blocks, which include amino acids, sugars, terpenes, and hydroxy acids, possess inherent chirality that can be preserved and transferred throughout a synthetic sequence to create complex chiral target molecules. wikipedia.orgmdpi.comnih.gov This approach avoids the need for asymmetric catalysis or chiral resolution, often making the synthesis more direct and cost-effective, especially if the target molecule's structure is related to an abundant natural product. wikipedia.org

Derivation from Natural Product Precursors

A wide array of complex molecules has been synthesized using the chiral pool approach. For instance, L-malic acid, a cheap and abundant dicarboxylic acid found in apples, serves as a versatile chiral starting material. researchgate.net Similarly, shikimic acid is the chiral precursor used in the industrial synthesis of the anti-influenza drug Oseltamivir. numberanalytics.com Terpenes like verbenone (B1202108) and citronellal (B1669106) are also common starting points for the synthesis of other complex terpenes and pharmaceutical agents like paclitaxel. wikipedia.orgnih.gov

Amino acids themselves are a major component of the chiral pool. mdpi.com Naturally occurring α-amino acids, available in both enantiomeric forms, can be used as templates to induce asymmetry in reactions or as precursors for more complex structures. For example, L-tyrosine has been used as a starting point in the total synthesis of the dimeric alkaloid (−)-acetylaranotin. mdpi.com For the synthesis of this compound, a suitable six-carbon chiral precursor from the chiral pool could potentially be identified and chemically modified to yield the target structure.

Stereochemical Retention and Transformation Pathways

A central tenet of chiral pool synthesis is the retention of the original stereochemistry from the natural precursor. wikipedia.org The synthetic route is designed to carry the existing stereocenter through various chemical transformations without racemization. The chirality of the starting material guides the stereochemical outcome of subsequent bond-forming reactions, a process known as substrate-controlled asymmetric induction. mdpi.com

For example, in the synthesis of epothilone, the enantiopure starting material (–)-pantolactone is used to establish a key part of the final molecule's carbon skeleton and its associated stereochemistry. wikipedia.org The transformations are chosen specifically to maintain the integrity of the original chiral center. This strategy ensures that the desired enantiomer of the target molecule is produced efficiently. The pathway involves protecting the existing stereocenter, performing the necessary chemical modifications on other parts of the molecule, and finally deprotecting to reveal the final product with the desired, pre-determined stereochemistry.

Biocatalytic Synthesis Routes

Biocatalysis leverages the high efficiency and selectivity of enzymes to perform chemical transformations. nih.gov This approach is a cornerstone of green chemistry, as reactions are often conducted in aqueous media under mild temperature and pressure conditions. For the synthesis of chiral amines and esters, enzymes such as lipases, proteases, and transaminases are particularly valuable. mdpi.comnih.gov

Lipases are frequently used for the kinetic resolution of racemic mixtures. In the context of β-amino esters, lipases can catalyze the enantioselective acylation or hydrolysis of the ester group. A study demonstrated the use of Lipase (B570770) TL IM from Thermomyces lanuginosus to catalyze the Michael addition of aromatic amines to acrylates in a continuous-flow microreactor, producing various β-amino acid esters in excellent yields within a short residence time. mdpi.com This method highlights the potential for producing compounds like this compound by reacting an appropriate amine with ethyl acrylate.

Transaminases offer another powerful biocatalytic route. They can synthesize chiral amines by transferring an amino group from an amino donor to a ketone substrate. google.com To produce this compound, a biocatalytic process could involve a transaminase to asymmetrically aminate ethyl 3-oxohexanoate (B1246410), directly yielding the desired (S)-enantiomer with high stereoselectivity.

Table 3: Lipase-Catalyzed Synthesis of β-Amino Acid Esters This table shows yields for various β-amino acid esters synthesized via a biocatalytic Michael addition, demonstrating the utility of this method.

| Entry | Aromatic Amine | Acrylate | Residence Time (min) | Yield (%) |

| 1 | Aniline | Methyl Acrylate | 30 | 80.3 |

| 2 | Aniline | Ethyl Acrylate | 30 | 89.1 |

| 3 | Aniline | Butyl Acrylate | 30 | 95.2 |

| 4 | 4-Methylaniline | Ethyl Acrylate | 30 | 85.4 |

| 5 | 4-Methoxyaniline | Ethyl Acrylate | 30 | 82.3 |

Data adapted from a study on the continuous-flow synthesis of β-amino acid esters using Lipase TL IM. mdpi.com

Enzymatic Resolution of Racemic Precursors

Kinetic resolution is a widely used method to separate enantiomers from a racemic mixture. This technique relies on an enzyme that preferentially catalyzes the transformation of one enantiomer, allowing for the separation of the unreacted, enantiopure substrate from the transformed product. Lipases are particularly effective for this purpose in the context of β-amino esters, selectively hydrolyzing or acylating one enantiomer with high precision. nih.gov

For instance, lipases such as Pseudomonas cepacia lipase (PSL) and Candida antarctica lipase B (CAL-B) have been successfully used for the kinetic resolution of various β-amino acid esters through hydrolysis. mdpi.com In a typical process, the racemic ester is exposed to the lipase in an aqueous or biphasic system. The enzyme, recognizing the stereochemistry of the substrate, will selectively hydrolyze the ester group of one enantiomer (e.g., the (S)-enantiomer) to the corresponding carboxylic acid, leaving the other enantiomer (e.g., the (R)-ester) largely unreacted. mdpi.com The efficiency of this separation is quantified by the enantiomeric ratio (E-value), with high E-values indicating excellent selectivity. nih.gov This method allows for the isolation of both the desired (S)-β-amino acid and the unreacted (R)-β-amino ester, both with high enantiomeric excess (ee). mdpi.com

| Enzyme | Substrate Type | Reaction | Result | Reference |

| Burkholderia cepacia lipase (Lipase PSIM) | Racemic β-fluorophenyl-substituted β-amino carboxylic ester hydrochlorides | Hydrolysis in iPr₂O | (R)-ester and (S)-acid with ≥99% ee and >48% yield | mdpi.com |

| Pseudomonas lipase (Amano PS) | Racemic amino acid esters | Selective hydrolysis | High reactivity and selectivity for L-amino acid esters | nih.gov |

| Aspergillus terreus lipase | Racemic Ketoprofen vinyl ester | Hydrolysis | (R)-Ketoprofen with 96% ee at 46% conversion | nih.gov |

| Candida antarctica lipase B (CAL-B) | Racemic 1,4-dihydropyridines | Hydrolysis | Good results depending on substrate and solvent | nih.gov |

Asymmetric Bioreduction of Prochiral Substrates

An alternative to resolving racemates is the asymmetric synthesis from a prochiral starting material, such as a β-keto ester. For the synthesis of this compound, the key intermediate is ethyl (3S)-3-hydroxyhexanoate, which can be produced by the highly stereoselective reduction of the prochiral ketone, ethyl 3-oxohexanoate. This reduction is effectively catalyzed by ketoreductases (KREDs), also known as alcohol dehydrogenases (ADHs). mdpi.com

Screening of individual, isolated KREDs offers a more precise approach. A panel of reductases can be tested against a specific β-keto ester to identify an enzyme that provides the desired product with high diastereomeric excess (de) and enantiomeric excess (ee). acs.org This strategy has been successfully applied to a range of α-substituted and unsubstituted β-keto esters, demonstrating that it is possible to produce specific stereoisomers of the corresponding β-hydroxy esters in high optical purity. mdpi.comacs.org

| Biocatalyst | Substrate | Product Configuration | Key Finding | Reference |

| Engineered S. cerevisiae (Fasp knockout) | Ethyl 3-oxohexanoate (analogue) | (3S)-alcohol | Reversal of stereoselectivity from (3R) to (3S) with >98% ee | acs.org |

| Ketoreductases from K. pneumoniae | 2-substituted ethyl 3-oxobutyrates | syn-β-hydroxy esters | Remarkable stereocontrol with de >99% and ee >99% | researchgate.net |

| Overexpressed Yeast Reductases in E. coli | Ethyl 2-chloroacetoacetate | syn-(2R,3S)-alcohol | Enabled multigram-scale synthesis with high purity | acs.org |

| Engineered Exiguobacterium sp. KRED | Bulky α-amino-β-keto esters | syn-(2S,3R)-amino alcohols | Mutant M30 achieved >99% dr, >99% de, and >99% conversion | rsc.orgresearchgate.net |

Transaminase-Mediated Amination of Beta-Keto Esters

Transaminases (TAs), specifically ω-transaminases (ω-TAs), offer a direct and highly attractive route for the asymmetric synthesis of β-amino esters from their corresponding β-keto esters. nih.gov These pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzymes catalyze the transfer of an amino group from a suitable donor (like isopropylamine (B41738) or an amino acid) to the ketone group of the β-keto ester, establishing the chiral amine center in a single step. nih.govfrontiersin.org

The reaction can be applied for asymmetric synthesis from a prochiral substrate, directly yielding the enantiopure β-amino ester. nih.gov However, wild-type ω-TAs often exhibit limited activity towards bulky substrates, such as β-keto esters with substituents larger than a methyl group, due to steric constraints within the enzyme's active site. researchgate.net To address this, enzyme engineering is frequently employed to expand the substrate scope. researchgate.netresearchgate.net In some cases, a one-pot, two-step cascade is used where a lipase first hydrolyzes a thermodynamically stable β-keto ester to a more reactive, albeit unstable, β-keto acid, which is then aminated by the transaminase. nih.govresearchgate.net

| Enzyme System | Substrate | Amine Donor | Key Outcome | Reference |

| ω-Transaminase Variants | β-Keto esters (1a-e) | (S)-α-phenylethylamine | Synthesis of chiral bulky β-amino esters with high ee and yield | researchgate.net |

| Lipase and ω-Transaminase Cascade | Aromatic β-keto esters | Not specified | Overcame instability of β-keto acid intermediate to enhance β-amino acid production | nih.govresearchgate.net |

| Engineered (R)-selective ATA from Aspergillus fumigatus | Acetophenone | D-Alanine | pH optimum shifted from 8.5 to 7.5, improving performance in cascades | researchgate.netnih.gov |

| Wild-type ω-Transaminases | Various ketones | Various amines | Limited by steric hindrance for bulky substrates, motivating engineering efforts | researchgate.net |

Lipase-Catalyzed Transesterification for Ethyl Ester Formation

Lipases are exceptionally versatile enzymes that can catalyze not only hydrolysis but also esterification and transesterification reactions, particularly in non-aqueous media. tandfonline.comresearchgate.net While in water, the reaction equilibrium favors hydrolysis, in organic solvents with low water activity, lipases can efficiently synthesize esters. researchgate.net This makes them ideal for producing this compound from its corresponding carboxylic acid (esterification) or from another ester, such as a methyl or vinyl ester (transesterification). nih.govmdpi.com

The reaction mechanism for transesterification, such as acidolysis, often follows a Ping-Pong Bi-Bi model where the enzyme first binds with one substrate (e.g., an ester) to form an acyl-enzyme intermediate, which then reacts with the second substrate (e.g., an acid) to form the final product. nih.gov Immobilized lipases, such as Novozym® 435 (lipase B from Candida antarctica immobilized on a macroporous resin), are widely used because they offer enhanced stability, reusability, and ease of separation from the reaction mixture. mdpi.comresearchgate.net The choice of solvent, temperature, and substrate molar ratio are critical parameters that must be optimized to achieve high conversion yields. mdpi.com

| Enzyme | Reaction Type | Substrates | Key Finding | Reference |

| Novozym® 435 (C. antarctica lipase B) | Esterification | DHA and ethanol (B145695) | High yield of 88% for DHA ethyl ester synthesis after 24 hours | mdpi.com |

| Candida rugosa lipase | Transesterification (Acidolysis) | Ethyl caprate and butyric acid | Reaction follows a Ping-Pong Bi-Bi mechanism with competitive inhibition by the acid substrate | nih.gov |

| Lipozyme TL IM (Thermomyces lanuginosus) | Transesterification | Rice bran acid oil and ethanol | Achieved a maximum yield of 92% in a packed-bed reactor over 4 hours | researchgate.net |

| Various Lipases | Esterification / Transesterification | Sugars and fatty acids | Effective for synthesizing sugar esters in non-aqueous media like tert-butyl alcohol or ionic liquids | nih.govresearchgate.net |

Directed Evolution and Enzyme Engineering for Enhanced Selectivity

While wild-type enzymes provide excellent starting points for biocatalysis, their properties are often not optimal for industrial applications involving non-natural substrates. Directed evolution and rational protein engineering are powerful tools used to tailor enzymes with enhanced activity, stability, and, crucially, selectivity. researchgate.nettandfonline.comnih.gov These techniques are particularly relevant for the synthesis of chiral compounds like this compound.

For ketoreductases (KREDs), engineering efforts often focus on improving stereoselectivity for the reduction of β-keto esters. By analyzing the enzyme's crystal structure with a docked substrate, researchers can identify key amino acid residues in the active site that control substrate binding and orientation. rsc.org Mutating these residues can lead to variants with dramatically improved activity and selectivity. For example, structure-guided evolution of a KRED from Exiguobacterium sp. F42 generated a mutant with nine mutations (M30) that exhibited excellent stereoselectivity (>99% de, >99% ee) and high conversion for bulky α-amino-β-keto esters. researchgate.netrsc.org

Similarly, transaminases (TAs) are frequently engineered to overcome their limitations with bulky substrates. The active site of a TA is often described as having a "large" and a "small" binding pocket, which accommodate the two substituents of the ketone substrate. researchgate.net For substrates like ethyl 3-oxohexanoate, the ethyl group may not fit well into the small pocket of many wild-type enzymes. Rational design can be used to mutate residues in these pockets to relieve steric hindrance, thereby increasing catalytic efficiency (kcat/KM) by hundreds-fold without compromising stereoselectivity. rsc.org

| Enzyme Type | Engineering Goal | Method | Result | Reference |

| Ketoreductase (WTEA) | Improve activity and selectivity for bulky α-amino β-keto esters | Structure-guided rational directed evolution | Variant M30 showed >99% dr, >99% de, and >99% conversion | rsc.orgresearchgate.net |

| (S)-selective ω-Transaminase (BPTA) | Enhance efficiency for ketones with substituents larger than methyl | Rational engineering of the large binding pocket | 470-fold improvement in catalytic efficiency (kcat/KM) and conversion from 1.3% to 94.4% | rsc.org |

| (R)-selective Transaminase | Shift pH optimum for cascade reactions | Rational design based on structure alignment | pH optimum shifted from 8.5 to 7.5 with 2x higher activity at the new pH | researchgate.netnih.gov |

| Threonine Aldolases | Improve diastereoselectivity for β-hydroxy-α-amino acid synthesis | Directed evolution and gene mining | Discovery and creation of novel variants with exceptional catalytic properties for C-C bond formation | tandfonline.comtandfonline.comnih.gov |

Solid-Phase Synthesis Adaptations for Beta-Amino Esters

Solid-phase synthesis, most notably solid-phase peptide synthesis (SPPS), is a cornerstone technique for the assembly of oligomers like peptides. powdersystems.comwikipedia.org The core principle involves covalently attaching the first building block to an insoluble polymeric support (a resin) and then sequentially adding subsequent units. bachem.com Because the growing molecule is anchored to the solid phase, excess reagents and by-products from each reaction step can be easily removed by simple filtration and washing, dramatically simplifying purification. wikipedia.org This methodology can be adapted for the synthesis of molecules other than peptides, including those containing β-amino acid residues. nih.gov

The synthesis of a peptide or a small molecule containing a β-amino ester on a solid support follows the same iterative cycle of deprotection, coupling, and washing steps used in standard SPPS. bachem.comnih.gov The β-amino acid, with its amino group protected (commonly with Fmoc), is coupled to the growing chain. After the full sequence is assembled, the final molecule is cleaved from the solid support. powdersystems.com

Linker Chemistries for Immobilization

The connection between the first building block and the solid support is mediated by a chemical "linker" or "handle". thieme-connect.com The choice of linker is critical as it must be stable to all the reaction conditions used during the synthesis (e.g., Fmoc deprotection with base, peptide coupling) but must be selectively cleavable at the end of the process to release the final product into solution. thieme-connect.com A wide variety of linkers have been developed, offering an array of cleavage strategies that enhance the versatility of solid-phase synthesis.

Acid-Labile Linkers: This is the most common class of linkers used in Fmoc-based SPPS. The Wang linker and the Sasrin linker are classic examples, where the initial amino acid is attached via a benzylic ester bond. thieme-connect.com The lability of this bond to acid is modulated by the presence of electron-donating groups on the aromatic ring. A Wang resin requires moderately strong acid (e.g., 50% trifluoroacetic acid, TFA) for cleavage, which releases the final product with a free carboxylic acid C-terminus. The hyper-acid-sensitive Sasrin linker can be cleaved under very mild conditions (e.g., 1% TFA). thieme-connect.com

Photolabile Linkers: These linkers offer an orthogonal cleavage strategy, as they are stable to most chemical reagents but can be broken by irradiation with light of a specific wavelength (e.g., UV light). dtu.dk This allows for the release of the target molecule under very mild, neutral conditions, which is advantageous for sensitive compounds. An example is the o-nitrobenzyloxy linker, which can release the product without the need for any chemical reagents. dtu.dk

Safety-Catch Linkers: A safety-catch linker is stable under the conditions of both its attachment and subsequent synthetic modifications. It must first be "activated" in a separate chemical step before it becomes labile to cleavage. nih.gov For example, a thioether-based linker is stable to both acidic and basic conditions used in Fmoc or Boc synthesis. mdpi.com After the synthesis is complete, the thioether is oxidized to a sulfone. This electron-withdrawing sulfone group activates the C-terminal ester bond, making it susceptible to cleavage via β-elimination with a mild base, releasing the final product. nih.govmdpi.com

| Linker Type | Linker Example | Attachment Bond | Cleavage Condition | Key Feature | Reference |

| Acid-Labile | Wang Resin | Benzylic Ester | 50% Trifluoroacetic Acid (TFA) | Standard linker for Fmoc SPPS, releases a C-terminal acid. | thieme-connect.com |

| Hyper Acid-Labile | Sasrin Resin | Benzylic Ester | 1% Trifluoroacetic Acid (TFA) | Allows for very mild acid cleavage, protecting acid-sensitive groups. | thieme-connect.com |

| Photolabile | o-Nitrobenzyl | Benzyloxy Ester | UV Irradiation (~350 nm) | Orthogonal cleavage under neutral conditions without chemical reagents. | dtu.dk |

| Safety-Catch | Thioether/Sulfone | Thioethyl Ester | 1. Oxidation (e.g., with mCPBA) 2. Base (e.g., secondary amine) | Two-step cleavage provides high stability during synthesis. | nih.govmdpi.com |

Sequential Coupling and Cleavage Protocols

A prominent and reliable strategy for the asymmetric synthesis of β-amino esters like this compound involves a sequential process of coupling an achiral precursor to a chiral auxiliary, followed by a diastereoselective reaction and subsequent cleavage of the auxiliary. This approach effectively transfers the chirality of the auxiliary to the final product.

One of the most well-established methods utilizes Evans-type oxazolidinone auxiliaries . wikipedia.orgyoutube.com These auxiliaries are typically derived from readily available and optically pure amino alcohols. nih.gov The general sequence begins with the acylation of the chiral oxazolidinone with a pro-chiral acid derivative, in this case, a derivative of hexanoic acid. This coupling step forms an N-acyl oxazolidinone. The subsequent key step is the diastereoselective introduction of the amino group or a precursor. This is often achieved through an electrophilic amination of the corresponding enolate. The bulky substituent on the chiral auxiliary effectively shields one face of the enolate, directing the incoming electrophile to the opposite face, thus establishing the desired stereocenter. youtube.com Finally, the chiral auxiliary is cleaved from the product, often under mild hydrolytic acs.orgwilliams.edu or reductive conditions, to yield the enantiomerically enriched β-amino ester and recover the auxiliary for potential reuse. santiago-lab.com

Table 1: Representative Sequential Coupling and Cleavage Protocol using an Evans Auxiliary

| Step | Description | Reagents and Conditions | Key Intermediate/Product |

| 1. Coupling | Acylation of the chiral oxazolidinone with a hexanoyl derivative. | Hexanoyl chloride, Base (e.g., n-BuLi or Et3N), THF | N-hexanoyl-oxazolidinone |

| 2. Diastereoselective Amination | Formation of the enolate followed by reaction with an electrophilic amine source. | LDA or NaHMDS, then an electrophilic aminating agent (e.g., a diazo compound). acs.org | N-(3-aminohexanoyl)-oxazolidinone |

| 3. Cleavage | Removal of the chiral auxiliary to afford the final product. | LiOH/H2O2 or other mild hydrolytic/reductive methods. acs.org | This compound |

Another powerful sequential protocol employs chiral N-tert-butanesulfinyl imines . nih.govresearchgate.net This method involves the condensation of an aldehyde (in this case, propanal) with enantiopure tert-butanesulfinamide to form a chiral N-sulfinyl imine. The subsequent diastereoselective addition of a nucleophile, such as an ethyl Grignard reagent or an ethyl-containing enolate, to the imine C=N double bond establishes the stereocenter at the C3 position. The chiral sulfinyl group directs the approach of the nucleophile. researchgate.net The resulting sulfinamide can then be cleaved under acidic conditions to reveal the free amine, which is subsequently esterified to yield this compound. The stereochemical outcome of the nucleophilic addition is highly predictable and depends on the stereochemistry of the starting sulfinamide. nih.gov

Table 2: Representative Sequential Coupling and Cleavage Protocol using a Sulfinyl Imine Auxiliary

| Step | Description | Reagents and Conditions | Key Intermediate/Product |

| 1. Coupling | Condensation of propanal with (R)- or (S)-tert-butanesulfinamide. | Ti(OEt)4, THF | Chiral N-propanoyl-tert-butanesulfinyl imine |

| 2. Diastereoselective Addition | Addition of an ethyl nucleophile to the imine. | Ethylmagnesium bromide or other ethyl organometallic reagents. | N-tert-butanesulfinyl-3-aminohexane derivative |

| 3. Cleavage and Esterification | Removal of the sulfinyl group and subsequent esterification. | HCl in an appropriate solvent, followed by reaction with ethanol under esterification conditions. | This compound |

Mechanistic Principles in the Stereocontrol of this compound Synthesis

The high degree of stereocontrol achieved in the synthesis of this compound via sequential coupling and cleavage protocols is rooted in well-understood mechanistic principles. The chiral auxiliary plays a pivotal role in creating a diastereotopic environment that energetically favors the formation of one diastereomer over the other.

In the case of Evans oxazolidinone auxiliaries , the stereoselectivity of the amination step is governed by the formation of a rigid, chelated transition state. youtube.com The enolate, formed by deprotonation of the N-acyl oxazolidinone, coordinates to a metal cation (typically lithium from LDA). The bulky substituent at the C4 position of the oxazolidinone (e.g., a benzyl (B1604629) or isopropyl group) effectively blocks one face of the planar enolate. wikipedia.org Consequently, the electrophilic aminating reagent can only approach from the less sterically hindered face, leading to a highly diastereoselective reaction. The Zimmerman-Traxler model is often invoked to rationalize the observed stereochemistry in related aldol reactions, and similar principles of minimizing steric interactions in a chair-like transition state apply here. youtube.com

For syntheses employing chiral N-tert-butanesulfinyl imines , the stereocontrol arises from a different, yet equally effective, mechanistic model. The diastereoselective addition of a nucleophile is generally explained by a six-membered chair-like transition state. researchgate.netnih.gov In this model, the metal cation of the nucleophilic reagent chelates to both the nitrogen atom of the imine and the oxygen atom of the sulfinyl group. To minimize steric repulsion, the bulky tert-butyl group of the sulfinyl moiety orients itself in a pseudo-equatorial position. This arrangement forces the substituent on the imine carbon into a specific orientation, thereby exposing one face of the C=N double bond to nucleophilic attack. The nucleophile then preferentially adds from the less hindered direction, resulting in high diastereoselectivity. The choice of the (R)- or (S)-enantiomer of the tert-butanesulfinamide dictates which face of the imine is more accessible, allowing for the synthesis of either enantiomer of the final product.

The stereochemical integrity of the newly formed chiral center is maintained during the cleavage step. The conditions for removing the auxiliary are chosen to be mild enough to avoid racemization of the product. For instance, the hydrolytic cleavage of Evans auxiliaries with lithium hydroperoxide proceeds with high chemoselectivity for the exocyclic amide bond, leaving the stereocenter untouched. publish.csiro.aupublish.csiro.au Similarly, the acidic cleavage of the N-sulfinyl group occurs without compromising the stereochemistry at the adjacent carbon.

Reactivity Profiles and Derivatization Strategies of Ethyl 3s 3 Aminohexanoate

Reactions Involving the Amine Functionality

The primary amine group in Ethyl (3S)-3-aminohexanoate serves as a versatile nucleophile, readily participating in a variety of bond-forming reactions.

Acylation and Amide Bond Formation

The acylation of the primary amine to form an amide bond is a fundamental transformation. This reaction is crucial for incorporating the 3-aminohexanoate moiety into peptide chains or for the synthesis of various N-acyl derivatives. The reaction typically involves the treatment of this compound with an activated carboxylic acid derivative, such as an acyl chloride, anhydride (B1165640), or an acid activated in situ with a coupling agent. organic-chemistry.orgscribd.com The general transformation is depicted below:

Reaction Scheme:

R-CO-X + H₂N-(CH₂)₂-CH(CH₂CH₃)-COOEt → R-CO-NH-(CH₂)₂-CH(CH₂CH₃)-COOEt + HX (where X is a leaving group, such as Cl, or part of a coupling agent)

The choice of acylating agent and reaction conditions can be tailored to the specific substrate and desired product. organic-chemistry.org For instance, the use of acyl chlorides often requires the presence of a base to neutralize the HCl byproduct. scribd.com Alternatively, peptide coupling reagents offer a milder approach, minimizing side reactions and preserving stereochemical integrity. nih.gov

| Acylating Agent | Typical Conditions | Reference |

| Acyl Chlorides | Base (e.g., triethylamine, pyridine) in an inert solvent (e.g., DCM, THF) | scribd.com |

| Acid Anhydrides | Often requires heating or a catalyst | organic-chemistry.org |

| Carboxylic Acids + Coupling Agents | e.g., EDC, DCC, HATU with a base (e.g., DIPEA) in a polar aprotic solvent (e.g., DMF, NMP) | nih.govnih.gov |

In multi-step syntheses, the protection of the amine functionality is often necessary to prevent unwanted side reactions. A variety of protecting groups can be installed on the nitrogen atom of this compound. The choice of the protecting group is dictated by its stability to the reaction conditions planned for other parts of the molecule and the ease of its subsequent removal.

Common N-protecting groups include tert-Butoxycarbonyl (Boc) and Carboxybenzyl (Cbz). The introduction of these groups is typically achieved by reacting this compound with the corresponding activated carbonate, such as di-tert-butyl dicarbonate (B1257347) (Boc₂O) or benzyl (B1604629) chloroformate (Cbz-Cl).

| Protecting Group | Reagent for Introduction | Deprotection Conditions | Reference |

| Boc | Di-tert-butyl dicarbonate (Boc₂O) | Strong acid (e.g., TFA in DCM) | sigmaaldrich.com |

| Cbz | Benzyl chloroformate (Cbz-Cl) | Catalytic hydrogenation (e.g., H₂, Pd/C) | sigmaaldrich.com |

| Fmoc | 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) | Mild base (e.g., 20% piperidine (B6355638) in DMF) | sigmaaldrich.com |

Alkylation and Reductive Amination

The nitrogen atom of this compound can be alkylated to introduce new carbon substituents. Direct alkylation with alkyl halides can be challenging to control, often leading to over-alkylation and the formation of quaternary ammonium (B1175870) salts. libretexts.org

A more controlled and widely used method for N-alkylation is reductive amination. masterorganicchemistry.comorganic-chemistry.org This two-step, one-pot process involves the initial reaction of the primary amine with an aldehyde or ketone to form an imine or enamine intermediate, which is then reduced in situ to the corresponding secondary or tertiary amine. libretexts.orgyoutube.com

Reaction Scheme:

R'CHO + H₂N-(CH₂)₂-CH(CH₂CH₃)-COOEt ⇌ R'CH=N-(CH₂)₂-CH(CH₂CH₃)-COOEt + H₂O

R'CH=N-(CH₂)₂-CH(CH₂CH₃)-COOEt + [H] → R'CH₂-NH-(CH₂)₂-CH(CH₂CH₃)-COOEt

A variety of reducing agents can be employed, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being particularly effective due to their selectivity for the iminium ion over the carbonyl starting material. masterorganicchemistry.com

| Carbonyl Compound | Reducing Agent | Typical Solvent | Reference |

| Aldehydes | NaBH(OAc)₃, NaBH₃CN | Dichloromethane (DCM), Methanol (MeOH) | masterorganicchemistry.comorganic-chemistry.org |

| Ketones | NaBH₃CN, H₂/Pd-C | Methanol (MeOH), Ethanol (B145695) (EtOH) | organic-chemistry.orgnih.gov |

Urea (B33335) and Thiourea (B124793) Formation

The primary amine of this compound can react with isocyanates and isothiocyanates to form the corresponding urea and thiourea derivatives. These functional groups are prevalent in many biologically active molecules and can act as hydrogen bond donors and acceptors.

The reaction is typically a straightforward addition of the amine to the electrophilic carbon of the isocyanate or isothiocyanate. ias.ac.innih.gov

Reaction Scheme (Urea):

R'-N=C=O + H₂N-(CH₂)₂-CH(CH₂CH₃)-COOEt → R'-NH-CO-NH-(CH₂)₂-CH(CH₂CH₃)-COOEt

Reaction Scheme (Thiourea):

R'-N=C=S + H₂N-(CH₂)₂-CH(CH₂CH₃)-COOEt → R'-NH-CS-NH-(CH₂)₂-CH(CH₂CH₃)-COOEt

These reactions are generally high-yielding and can be performed under mild conditions in a variety of solvents. organic-chemistry.orgrsc.org

| Reagent | Product | Solvent | Reference |

| Isocyanate | Urea | THF, DMF | ias.ac.innih.gov |

| Isothiocyanate | Thiourea | Ethanol, Water | organic-chemistry.orgresearchgate.net |

Condensation Reactions for Schiff Base Formation

The primary amine of this compound can undergo condensation with aldehydes and ketones to form imines, commonly known as Schiff bases. wikipedia.orgnih.gov This reversible reaction involves nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. nih.gov

Reaction Scheme:

R'R''C=O + H₂N-(CH₂)₂-CH(CH₂CH₃)-COOEt ⇌ R'R''C=N-(CH₂)₂-CH(CH₂CH₃)-COOEt + H₂O

The formation of Schiff bases is often catalyzed by acid or base and may require the removal of water to drive the equilibrium towards the product. researchgate.net These imines can be stable compounds themselves or can serve as intermediates for further transformations, such as reduction to secondary amines as seen in reductive amination. nih.gov

| Carbonyl Compound | Catalyst | Conditions | Reference |

| Aromatic Aldehydes | Acetic Acid | Reflux in ethanol or methanol | nih.govresearchgate.net |

| Aliphatic Ketones | p-Toluenesulfonic acid | Azeotropic removal of water (e.g., with a Dean-Stark trap) | wikipedia.orgnih.gov |

Reactions Involving the Ester Functionality

The ethyl ester group of this compound is susceptible to nucleophilic acyl substitution. The reactivity of the ester allows for its conversion into other functional groups, such as carboxylic acids, amides, or other esters.

One of the most common reactions of the ester is its hydrolysis to the corresponding carboxylic acid. This can be achieved under either acidic or basic conditions. Basic hydrolysis, or saponification, is typically irreversible and proceeds via the attack of a hydroxide (B78521) ion on the ester carbonyl.

Reaction Scheme (Saponification):

H₂N-(CH₂)₂-CH(CH₂CH₃)-COOEt + OH⁻ → H₂N-(CH₂)₂-CH(CH₂CH₃)-COO⁻ + EtOH

Enzymatic hydrolysis or acylation using lipases can also be employed, offering a high degree of selectivity and mild reaction conditions. researchgate.net For instance, lipase-catalyzed transesterification can be used to exchange the ethyl group for another alkyl group.

| Reaction | Reagents | Conditions |

| Saponification | NaOH or KOH in H₂O/EtOH | Room temperature or gentle heating |

| Acid-catalyzed hydrolysis | H₂SO₄ or HCl in H₂O | Reflux |

| Transesterification | R'OH, acid or base catalyst | Varies with alcohol and catalyst |

| Enzymatic Hydrolysis/Acylation | Lipase (B570770) (e.g., Candida antarctica lipase B) | Organic solvent (e.g., TBME) or solvent-free |

Transesterification Reactions

Transesterification is a fundamental process for modifying the ester group of this compound, allowing the exchange of the ethyl group for other alkyl or aryl moieties. This transformation is typically catalyzed and can be driven to completion by using the desired alcohol as a solvent or by removing the ethanol byproduct. masterorganicchemistry.com The selective transesterification of β-amino esters over other ester types is possible, often proceeding through an enol or acylketene intermediate. nih.gov A variety of catalytic systems can be employed, including acid, base, and organocatalysts, with the choice depending on the substrate's functional group tolerance. masterorganicchemistry.comnih.gov

Key catalytic strategies applicable to this compound include:

Acid Catalysis : Protic acids (e.g., H₂SO₄) or Lewis acids are common catalysts. These reactions generally require anhydrous conditions to prevent competitive hydrolysis of the ester. nih.gov

Base Catalysis : Alkoxides, such as sodium ethoxide (NaOEt), are effective for transesterification under basic conditions. masterorganicchemistry.com The reaction proceeds via a nucleophilic addition-elimination mechanism.

Organocatalysis : N-Heterocyclic carbenes (NHCs) and 4-dimethylaminopyridine (B28879) (DMAP) have emerged as powerful organocatalysts for transesterification, offering mild reaction conditions and high functional group tolerance. organic-chemistry.org

| Catalyst Type | Example Catalyst | Typical Conditions | Reference |

|---|---|---|---|

| Acid | Sulfuric Acid (H₂SO₄), Silica (B1680970) Chloride | Anhydrous alcohol (solvent), heat | nih.govorganic-chemistry.org |

| Base | Sodium Alkoxide (e.g., NaOMe) | Corresponding alcohol (solvent) | masterorganicchemistry.com |

| Organocatalyst | N-Heterocyclic Carbene (NHC), 4-DMAP | Toluene or other organic solvent, often at room temperature | nih.govorganic-chemistry.org |

| Metal Catalyst | Tetranuclear Zinc Cluster, Y₅(OiPr)₁₃O | Solvent-free or organic solvent (e.g., THF) | organic-chemistry.org |

Hydrolysis to the Free Acid and Amidation

Hydrolysis: The ethyl ester of this compound can be readily hydrolyzed to the corresponding free carboxylic acid, (3S)-3-aminohexanoic acid, under either acidic or basic conditions. sigmaaldrich.comsigmaaldrich.com Standard procedures involve heating the ester with an aqueous acid solution (e.g., 6 M HCl) or a base like sodium hydroxide. sigmaaldrich.comrsc.org This transformation is a critical step for subsequent reactions involving the carboxylic acid functionality, such as amidation or certain cyclization pathways.

Amidation: The formation of an amide bond is a crucial transformation. This can be achieved either by converting the ester to the free acid first, followed by coupling with an amine, or through direct amidation of the ester.

Amidation of the Free Acid: Following hydrolysis, (3S)-3-aminohexanoic acid can be coupled with various amines using standard peptide coupling reagents or via direct amidation methods. A notable protecting-group-free method utilizes borate (B1201080) esters like B(OCH₂CF₃)₃, which facilitates the direct formation of amides from unprotected amino acids. rsc.org

Direct Amidation of the Ester: More atom-economical methods involve the direct conversion of the ester to an amide. Base-promoted direct amidation is a powerful technique for this purpose. rsc.org For instance, the reaction of esters with amino alcohols can be catalyzed by an organobase, proceeding through an initial transesterification followed by an intramolecular rearrangement. acs.org Boronic acid catalysts have also been shown to be effective for the direct amidation of β-amino esters. researchgate.netresearchgate.net

Reduction to Alcohols and Subsequent Transformations

The ester functionality of this compound can be reduced to a primary alcohol, yielding the chiral amino alcohol (3S)-3-aminohexan-1-ol. uni.lunih.gov This transformation requires strong reducing agents, as milder reagents like sodium borohydride (B1222165) (NaBH₄) are generally ineffective at reducing esters. libretexts.org

The most common and effective reagent for this reduction is Lithium Aluminum Hydride (LiAlH₄). harvard.edumasterorganicchemistry.com The reaction is typically carried out in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), followed by a careful aqueous workup to quench the excess reagent and liberate the alcohol product. harvard.edu The mechanism involves two successive additions of a hydride ion to the carbonyl carbon. chemistrysteps.com

| Reagent | Abbreviation | Typical Conditions | Selectivity | Reference |

|---|---|---|---|---|

| Lithium Aluminum Hydride | LiAlH₄ | Anhydrous Ether or THF, followed by aqueous workup | Powerful, non-selective; reduces esters, acids, amides, ketones, aldehydes | libretexts.orgharvard.edumasterorganicchemistry.com |

| Sodium Borohydride | NaBH₄ | Protic solvents (e.g., MeOH, EtOH) | Generally does not reduce esters or carboxylic acids | libretexts.orgyoutube.com |

| Lithium Borohydride | LiBH₄ | Ether or THF | More reactive than NaBH₄; can reduce esters | harvard.edu |

The resulting (3S)-3-aminohexan-1-ol is a valuable chiral building block. Its bifunctional nature (amine and hydroxyl group) allows for subsequent transformations into various complex molecules, including nitrogen-containing heterocycles. nih.gov

Intramolecular Cyclization Pathways for Heterocycle Formation

The dual functionality of this compound and its derivatives makes it an excellent precursor for the synthesis of nitrogen-containing heterocycles through intramolecular cyclization.

Formation of Beta-Lactams and Related Cyclic Amides

As a β-amino ester, this compound is structurally primed for cyclization to form a β-lactam (azetidin-2-one), a four-membered cyclic amide ring that is the core structure of many important antibiotics. wikipedia.org The cyclization typically involves the formation of an amide bond between the nitrogen atom and the carbonyl carbon of the ester or the corresponding carboxylic acid.

Several synthetic strategies can be employed:

Base-Promoted Cyclization of β-Amino Esters: Treatment of a β-amino ester with a suitable base can induce intramolecular cyclization. Grignard reagents, for example, can be used to promote the cyclization of β-amino esters to their corresponding β-lactams. wikipedia.org

Cyclization of the Free Amino Acid: Hydrolysis of the ester to (3S)-3-aminohexanoic acid provides a direct precursor for lactamization. wikipedia.org This intramolecular condensation can be promoted by coupling agents used in peptide synthesis.

Ester Enolate-Imine Cyclocondensation: More complex, stereoselective methods involve the reaction of chiral ester enolates with imines. nih.gov Intramolecular versions of this reaction, starting from ω-imino-esters, are powerful tools for creating polycyclic β-lactams and cyclic β-amino acid derivatives. nih.gov

The resulting product from the direct cyclization of this compound would be 4-propyl-azetidin-2-one.

Synthesis of Nitrogen-Containing Heterocycles

Beyond β-lactams, the scaffold of this compound can be elaborated to synthesize other nitrogen-containing heterocycles. gcms.cz The strategy often involves initial modification of the ester or amine group followed by a cyclization step.

For example, the reduction product, (3S)-3-aminohexan-1-ol, can serve as a precursor for substituted piperidines. Synthetic routes to 3-amino substituted piperidines have been developed from amino acid precursors like L-glutamic acid, involving steps such as reduction to a diol, conversion to a ditosylate, and subsequent cyclization with an amine. researchgate.net A similar multi-step strategy could be envisioned starting from (3S)-3-aminohexan-1-ol to access 5-propyl-piperidine derivatives. The intramolecular cyclization of amides bearing an alkene group via hydride transfer is another method to form piperidines. nih.gov

Furthermore, derivatization of the β-amino acid scaffold can lead to precursors for other heterocyclic systems, such as pyridazinones, through condensation reactions with dicarbonyl compounds or their equivalents. mdpi.com

Development of Novel Derivatization Reagents for Analytical and Synthetic Utility

For analytical purposes, particularly in chromatography, derivatization is often necessary to enhance the volatility, thermal stability, or detector response of analytes like this compound. gcms.czresearchgate.net The primary amine is the most common site for derivatization, although the ester can also be targeted. Pre-column derivatization is widely used for HPLC analysis of amino acids and amines. sigmaaldrich.comcreative-proteomics.comnih.gov

Common derivatization strategies applicable to this compound include:

Acylation: Reagents such as trifluoroacetic anhydride (TFAA) react with the primary amine to form stable and volatile trifluoroacetamides, which are ideal for analysis by Gas Chromatography (GC) with Flame Ionization Detection (FID) or Electron Capture Detection (ECD). gcms.cz

Reaction with Chloroformates: 9-fluorenylmethylchloroformate (FMOC-Cl) reacts with primary and secondary amines to yield highly fluorescent derivatives, enabling sensitive detection in HPLC. researchgate.netlibretexts.org

Labeling with Fluorescent Tags: o-Phthalaldehyde (OPA), in the presence of a thiol, reacts specifically with primary amines to form fluorescent isoindole derivatives, a very common method for automated pre-column derivatization in HPLC systems. libretexts.orgnih.govyoutube.com Dansyl chloride is another classic reagent that forms stable, fluorescent sulfonamides. creative-proteomics.com

Silylation: For GC analysis, silylating reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can be used to convert the primary amine into a less polar trimethylsilyl (B98337) derivative, improving chromatographic behavior. fujifilm.com

| Reagent | Abbreviation | Target Group(s) | Analytical Method | Reference |

|---|---|---|---|---|

| o-Phthalaldehyde / Thiol | OPA | Primary Amines | HPLC-Fluorescence | nih.govlibretexts.orgnih.gov |

| 9-Fluorenylmethylchloroformate | FMOC-Cl | Primary & Secondary Amines | HPLC-Fluorescence/UV | researchgate.netlibretexts.org |

| Dansyl Chloride | Dns-Cl | Primary & Secondary Amines, Phenols | HPLC-Fluorescence/UV | creative-proteomics.com |

| Trifluoroacetic Anhydride | TFAA | Amines, Alcohols, Phenols | GC-FID/ECD | gcms.cz |

| N-Methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | Amines, Amides, Alcohols, Carboxylic Acids | GC-MS/FID | fujifilm.com |

| Benzoyl Chloride | - | Primary & Secondary Amines, Alcohols | HPLC-MS/MS | libretexts.org |

Applications of Ethyl 3s 3 Aminohexanoate As a Key Synthetic Building Block

Precursor for Chiral Building Blocks

Ethyl (3S)-3-aminohexanoate serves as a versatile starting material for the synthesis of other valuable chiral building blocks. The amino and ester functionalities can be selectively modified to introduce a wide range of other chemical groups. For example, the amino group can be acylated, alkylated, or used as a directing group in further synthetic transformations. The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides, other esters, or reduced to an alcohol. This flexibility allows for the creation of a diverse library of chiral molecules from a single, readily accessible precursor. The inherent chirality of this compound is transferred to these new molecules, making it an efficient tool for introducing stereochemical complexity.

Role in the Synthesis of Beta-Peptides and Peptidomimetics

One of the most significant applications of this compound is in the synthesis of beta-peptides and peptidomimetics. wikipedia.org Beta-peptides are polymers of beta-amino acids that can fold into stable secondary structures, similar to the alpha-helices and beta-sheets found in natural proteins. hilarispublisher.com However, because they are constructed from non-natural amino acids, beta-peptides are often resistant to degradation by proteases, the enzymes that break down natural peptides and proteins. wikipedia.orgnumberanalytics.com This proteolytic stability is a major advantage in the development of peptide-based drugs. wikipedia.org

Application in the Synthesis of Biologically Active Molecules

The structural motif of beta-amino acids is found in a number of biologically active natural products. nih.govrsc.org Consequently, chiral beta-amino acid esters like this compound are valuable intermediates in the total synthesis of these complex molecules and their analogues. By providing a pre-formed chiral center and versatile functional groups, this building block can significantly simplify the synthetic route to these target molecules.

Furthermore, the incorporation of this compound into novel synthetic compounds is a common strategy in drug discovery programs. numberanalytics.com Its presence can impart favorable pharmacokinetic properties, such as improved metabolic stability and oral bioavailability. The specific stereochemistry and the nature of the side chain are critical for optimizing the interaction of the final molecule with its biological target, such as an enzyme or a receptor. The ability to synthesize a wide range of analogues by modifying the this compound core allows for a systematic exploration of the structure-activity relationship (SAR) of a new class of potential therapeutic agents.

Advanced Analytical Methodologies for Stereochemical and Structural Elucidation of Ethyl 3s 3 Aminohexanoate

Spectroscopic Characterization Techniques

The definitive structural and stereochemical assignment of Ethyl (3S)-3-aminohexanoate relies on a suite of sophisticated spectroscopic techniques. These methods provide complementary information, allowing for a comprehensive analysis of the molecule's connectivity, functional groups, and spatial arrangement of atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the complete structure and stereochemistry of this compound in solution. While standard one-dimensional (1D) ¹H and ¹³C NMR provide initial information on the number and types of protons and carbons, advanced techniques are necessary for an unambiguous assignment.

For this compound, the expected ¹H and ¹³C NMR chemical shifts are predicted based on the analysis of similar β-amino esters. The proton and carbon atoms are numbered as follows for clarity in the data tables:

Structure of this compound with Atom Numbering:

Table 1: Predicted ¹H NMR (400 MHz, CDCl₃) Data for this compound

| Atom Position | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

|---|---|---|---|---|

| H8 | 1.25 | t | 7.1 | 3H |

| H6 | 0.92 | t | 7.4 | 3H |

| H5 | 1.35-1.45 | m | - | 2H |

| H4 | 1.48-1.58 | m | - | 2H |

| H2 | 2.45 | d | 6.5 | 2H |

| H3 | 3.10-3.20 | m | - | 1H |

| H7 | 4.12 | q | 7.1 | 2H |

Table 2: Predicted ¹³C NMR (100 MHz, CDCl₃) Data for this compound

| Atom Position | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C1 | 172.5 |

| C7 | 60.5 |

| C3 | 49.0 |

| C2 | 41.0 |

| C4 | 36.5 |

| C5 | 20.0 |

| C8 | 14.2 |

To confirm the atomic connectivity and spatial relationships within this compound, a variety of two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY spectra would show correlations between H3 and the adjacent protons on C2 and C4, as well as between the ethyl group protons (H7 and H8) and the propyl chain protons (H4, H5, and H6).

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton-carbon pairs. sigmaaldrich.com It is used to definitively assign the carbon signals based on the already assigned proton signals. For instance, the proton signal at ~3.15 ppm (H3) would show a cross-peak with the carbon signal at ~49.0 ppm (C3).

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away, which is crucial for identifying quaternary carbons and piecing together different fragments of the molecule. sigmaaldrich.comnih.gov For example, the protons of the ethyl ester (H7) would show a correlation to the carbonyl carbon (C1), and the protons on C2 would also show a correlation to C1, confirming the ester linkage.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment is vital for determining the through-space proximity of protons, which can help in conformational analysis.

To determine the enantiomeric purity and absolute configuration of this compound, chiral derivatizing agents (CDAs) are used. These are enantiomerically pure reagents that react with both enantiomers of a chiral analyte to form a mixture of diastereomers. Since diastereomers have different physical and chemical properties, their NMR signals will be distinct, allowing for quantification.